molecular formula C13H7BrF2O B1302590 4-Bromo-3',5'-difluorobenzophenone CAS No. 844879-03-4

4-Bromo-3',5'-difluorobenzophenone

Cat. No.: B1302590
CAS No.: 844879-03-4
M. Wt: 297.09 g/mol
InChI Key: NSSPHHIIJGNZTB-UHFFFAOYSA-N
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Description

Significance of Halogenation in Modulating Molecular Properties for Synthetic Applications

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool for modulating a compound's physicochemical properties. Fluorine, the most electronegative element, can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins when strategically incorporated. nih.govresearchgate.nettandfonline.com The strong electron-withdrawing nature of fluorine can also influence the acidity (pKa) of nearby functional groups, a critical factor in controlling physical properties. researchgate.net Bromination, on the other hand, introduces a larger, more polarizable atom, which can serve as a handle for further chemical modifications through cross-coupling reactions. The carbon-bromine bond is often a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds, making brominated compounds valuable intermediates in complex molecule synthesis.

The strategic placement of halogens can lead to compounds with improved biological activity and increased chemical or metabolic stability. tandfonline.com For instance, fluorination is a common strategy in pharmaceutical chemistry to enhance drug potency and optimize absorption, distribution, metabolism, and excretion (ADME) parameters. researchgate.net The ability of fluorine to increase the lipophilicity of a molecule can also enhance hydrophobic interactions between a drug and its receptor. benthamscience.com

Overview of Benzophenone (B1666685) Derivatives as Versatile Building Blocks in Chemical Sciences

Benzophenone and its derivatives are a cornerstone of modern chemical sciences, recognized for their structural versatility and wide range of applications. researchgate.netnih.govnih.gov The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is found in numerous naturally occurring and synthetic compounds with significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.govnih.gov

Beyond their medicinal importance, benzophenone derivatives are widely used as photoinitiators in polymerization reactions. bohrium.comresearchgate.netnih.gov They can absorb UV light and initiate free-radical polymerization, a process crucial for the manufacturing of coatings, adhesives, and 3D printed materials. researchgate.netrsc.orgchemrxiv.org The diverse reactivity of the benzophenone core allows for the synthesis of a vast array of derivatives with tailored properties, making them indispensable building blocks in materials science and medicinal chemistry. researchgate.nettaylorandfrancis.com

Specific Research Context of 4-Bromo-3',5'-difluorobenzophenone within Fluorinated and Brominated Benzophenones

Within the broad class of halogenated benzophenones, this compound stands out due to its unique substitution pattern. This compound incorporates both bromine and fluorine atoms on separate phenyl rings, a design that offers a combination of the distinct properties imparted by each halogen. The presence of the bromo substituent on one ring provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. ossila.com Simultaneously, the difluoro substitution on the other ring can enhance the compound's stability and modulate its electronic properties, potentially leading to applications in areas such as high-performance polymers. For example, the related compound 4,4'-difluorobenzophenone (B49673) is a key monomer in the synthesis of polyetheretherketone (PEEK), a robust, high-temperature resistant polymer. wikipedia.orgwright.edugoogle.com

Interactive Data Table: Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
4-Bromo-3',4'-difluorobenzophenone844878-99-5C13H7BrF2O297.10Isomer of the title compound. hoffmanchemicals.comchemicalbook.com
4,4'-Difluorobenzophenone345-92-6C13H8F2O218.20Precursor to PEEK polymer. wikipedia.orgnih.govsolubilityofthings.comsigmaaldrich.com
4-Bromo-3,5-difluorophenol130191-91-2C6H3BrF2O208.99Potential synthetic precursor. lookchem.com
4-Bromo-3,5-difluorobenzoic acid651027-00-8C7H3BrF2O2237.00Potential synthetic precursor. bldpharm.com
4-Bromo-3,5-difluorobenzaldehyde135564-22-6C7H3BrF2O218.99Potential synthetic precursor. sigmaaldrich.com
4-Bromo-3,5-difluorobenzonitrile123688-59-5C7H2BrF2N218.00Potential synthetic precursor. sigmaaldrich.com
4-Bromo-3-fluorobenzonitrile133059-44-6C7H3BrFN200.01Used in synthesis of antimutagenic drugs and phosphorescent dyes. ossila.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSPHHIIJGNZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373635
Record name 4-Bromo-3',5'-difluorobenzophenone
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Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-03-4
Record name (4-Bromophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3',5'-difluorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for 4 Bromo 3 ,5 Difluorobenzophenone

Strategies for Carbon-Carbon Bond Formation: Acylation Reactions

The central ketone motif of 4-Bromo-3',5'-difluorobenzophenone is typically constructed through acylation reactions, where a carbon-carbon bond is formed between two substituted benzene (B151609) rings. Friedel-Crafts acylation and modern cross-coupling reactions represent the primary strategies for assembling the benzophenone (B1666685) scaffold.

Friedel-Crafts Acylation Approaches to Benzophenone Scaffolds

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. googleapis.com For the synthesis of this compound, two principal Friedel-Crafts routes are conceivable:

The acylation of bromobenzene (B47551) with 3,5-difluorobenzoyl chloride.

The acylation of 1,3-difluorobenzene (B1663923) with 4-bromobenzoyl chloride.

In both scenarios, a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), is typically required to activate the acyl chloride, generating a highly electrophilic acylium ion. googleapis.comgoogle.com The reaction proceeds by the attack of the electron-rich aromatic ring (bromobenzene or 1,3-difluorobenzene) on the acylium ion, followed by the loss of a proton to restore aromaticity.

The choice of reactants can be influenced by the directing effects of the substituents. The bromine atom in bromobenzene is an ortho-, para-director, while the fluorine atoms in 1,3-difluorobenzene are also ortho-, para-directors. The carbonyl group of the resulting benzophenone is a deactivating group, which helps to prevent multiple acylations. googleapis.com The synthesis of the required acyl chlorides, such as 3,5-difluorobenzoyl chloride, is a critical precursor step. uni.lusigmaaldrich.com

Table 1: Representative Friedel-Crafts Acylation Conditions for Benzophenone Synthesis This table presents generalized conditions based on known Friedel-Crafts reactions for similar compounds.

Aromatic Substrate Acylating Agent Catalyst Solvent Temperature (°C)
Fluorobenzene 4-Fluorobenzoyl chloride AlCl₃/LiCl Not specified Not specified

Data sourced from patents describing similar benzophenone syntheses. google.comgoogle.com

Cross-Coupling Methodologies for Aryl Ketone Synthesis

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, providing an alternative to traditional Friedel-Crafts acylation. The Suzuki-Miyaura coupling is a particularly versatile method. fujifilm.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. fujifilm.comresearchgate.net

For the synthesis of this compound, a plausible Suzuki coupling strategy would involve the reaction of a boronic acid derivative of one ring system with an aryl halide of the other, linked to a carbonyl group or a precursor. For example:

Coupling of 4-bromobenzoyl chloride with 3,5-difluorophenylboronic acid.

Coupling of (4-bromophenyl)boronic acid with 3,5-difluorobenzaldehyde, followed by oxidation of the resulting alcohol to the ketone.

3,5-Difluorophenylboronic acid is a commercially available and frequently utilized reactant in Suzuki-Miyaura cross-coupling reactions. medchemexpress.comsigmaaldrich.com These reactions are valued for their mild conditions and high tolerance of various functional groups. fujifilm.comresearchgate.net The use of aryl bromides as substrates in such coupling reactions is also well-established. nih.govmdpi.com

Halogenation Techniques for Bromine Incorporation

The introduction of the bromine atom at the specific 4-position of the benzophenone structure requires careful consideration of halogenation techniques and the directing effects of the existing substituents.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov The reaction typically involves an electrophilic bromine source, such as molecular bromine (Br₂) with a Lewis acid catalyst, or N-Bromosuccinimide (NBS). nih.govlibretexts.org

If one were to attempt the bromination of a pre-formed 3',5'-difluorobenzophenone, the regiochemical outcome would be dictated by the directing effects of the substituents. The benzoyl group is a powerful deactivating and meta-directing group. sciencemadness.orgchegg.com Therefore, electrophilic attack would be directed to the meta-positions (3 and 5) of the unsubstituted phenyl ring. This makes the direct bromination of 3',5'-difluorobenzophenone an unsuitable method for synthesizing the 4-bromo isomer. Consequently, the bromine atom is almost always incorporated by using a pre-brominated starting material, such as 4-bromobenzoyl chloride or 1-bromo-4-halobenzene, in the carbon-carbon bond-forming step.

The mechanism of electrophilic bromination involves the generation of a positively charged arenium ion intermediate (also known as a sigma complex), which is stabilized by resonance. libretexts.org The subsequent loss of a proton restores the aromatic system. libretexts.org

Regioselective Bromination in Fluorinated Systems

When performing bromination on a fluorinated aromatic ring, the regioselectivity is influenced by the electronic properties of the fluorine atoms. Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, despite being highly electronegative and deactivating the ring inductively.

In a system like 1,3-difluorobenzene, the two fluorine atoms direct an incoming electrophile to the positions ortho and para to them. This would lead to bromination at the 2-, 4-, or 6-positions. However, steric hindrance can influence the final product distribution. The development of regioselective bromination methods is a significant area of research, with various reagent systems designed to achieve high selectivity. nih.govresearchgate.netresearchgate.net For instance, zeolites have been used to induce high para-selectivity in the bromination of some aromatic compounds. researchgate.netgoogle.com

Table 2: Examples of Reagents for Regioselective Aromatic Bromination

Reagent/System Selectivity Noted Substrate Example
N-Bromosuccinimide (NBS)/Silica (B1680970) Gel Good regioselectivity General aromatic compounds
Tetraalkylammonium tribromides Highly para-selective Phenols

Data sourced from studies on regioselective bromination. nih.govresearchgate.net

Fluorination Approaches for Difluorinated Aryl Moieties

The synthesis of the 3',5'-difluorinated aryl portion of the target molecule rarely involves direct fluorination of a pre-existing aromatic ring due to the high reactivity of fluorinating agents and the difficulty in controlling selectivity. Instead, the common and more practical approach is to start with a commercially available or readily synthesized difluorinated building block.

Key starting materials for introducing the 3,5-difluoro-substituted ring include:

1-Bromo-3,5-difluorobenzene (B42898) : This compound can be synthesized from 3,5-difluoroaniline (B1215098) via a Sandmeyer reaction, which involves diazotization with a nitrite (B80452) source in the presence of hydrobromic acid and a copper(I) bromide catalyst. google.com It can also be used in subsequent reactions like lithiation. google.com

3,5-Difluoroaniline : This is a key precursor that can be converted into a variety of other functionalized 3,5-difluorophenyl compounds. google.com

3,5-Difluorobenzoic acid : This can be converted to the corresponding acyl chloride (3,5-difluorobenzoyl chloride) for use in Friedel-Crafts acylations. uni.lusigmaaldrich.com The synthesis of a related compound, 4-bromo-2,5-difluorobenzoic acid, has been described involving lithiation of 1,4-dibromo-2,5-difluorobenzene (B1294941) followed by quenching with carbon dioxide. chemicalbook.com

These pre-fluorinated starting materials provide a reliable and efficient means to incorporate the desired difluorinated aryl moiety into the final this compound structure.

Introduction of Fluorine Substituents on Aromatic Rings

The introduction of fluorine atoms into aromatic rings is a critical step in the synthesis of this compound. The primary and most established method for constructing the benzophenone core is the Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid.

For the synthesis of this compound, two main Friedel-Crafts acylation routes are theoretically viable:

Acylation of 1-bromo-3,5-difluorobenzene: This pathway involves the reaction of 1-bromo-3,5-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electron-withdrawing nature of the bromine and fluorine atoms deactivates the ring, making the reaction conditions crucial.

Acylation of bromobenzene: This route uses bromobenzene as the substrate, which is acylated with 3,5-difluorobenzoyl chloride.

The synthesis of the key precursor, 1-bromo-3,5-difluorobenzene, is often achieved through a Sandmeyer reaction starting from 3,5-difluoroaniline. google.comresearchgate.netresearchgate.net This process involves the diazotization of the aniline (B41778) derivative with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), followed by the decomposition of the resulting diazonium salt with copper(I) bromide (CuBr). google.comresearchgate.netresearchgate.net

Alternative methods for introducing fluorine onto aromatic rings exist, including nucleophilic aromatic substitution (SNA_r_) and the use of specialized fluorinating agents, though Friedel-Crafts acylation remains a common strategy for benzophenone synthesis. wikipedia.org

A representative set of conditions for the Friedel-Crafts acylation leading to a substituted benzophenone is detailed in the table below.

Reactant 1Reactant 2CatalystSolventTemperatureReaction Time
1-bromo-3,5-difluorobenzeneBenzoyl chlorideAluminum chloride (AlCl₃)Dichloromethane (B109758) (CH₂Cl₂)0 °C to room temp.3-12 hours
Bromobenzene3,5-difluorobenzoyl chlorideAluminum chloride (AlCl₃)Carbon disulfide (CS₂)0 °C to room temp.3-12 hours

Purification and Isolation Protocols in Research Synthesis

Following the synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, and by-products. Therefore, robust purification and isolation protocols are essential to obtain the compound in high purity.

Chromatographic Separation Techniques

Column chromatography is a fundamental technique for the purification of substituted benzophenones from complex reaction mixtures. This method separates compounds based on their differential adsorption onto a stationary phase.

For this compound, a typical setup involves using silica gel as the stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system with a gradient of polarity is often employed, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. Common solvent systems for related compounds include mixtures of petroleum ether and ethyl acetate (B1210297) or dichloromethane and hexanes. researchgate.netresearchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) is another powerful tool, particularly for analytical assessment of purity and for small-scale preparative separations. Reverse-phase HPLC, using a C18 column with a mobile phase of acetonitrile (B52724) and water, is a common method for analyzing and purifying benzophenone derivatives. sielc.com

TechniqueStationary PhaseTypical Mobile Phase SystemDetection Method
Flash Column ChromatographySilica Gel (300-400 mesh)Petroleum Ether / Ethyl Acetate (e.g., 5:1 v/v)Thin-Layer Chromatography (TLC) with UV visualization
Reverse-Phase HPLCC18Acetonitrile / WaterUV Detector (e.g., at 254 nm)

Recrystallization Methods for High Purity

Recrystallization is a crucial final step to achieve high purity of the isolated this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

For difluorobenzophenone derivatives, various solvent systems have been reported to be effective. For instance, recrystallization from methanol (B129727) or a mixture of acetic acid and water has been used for purifying related difluorobenzophenones. google.com Ethanol is another commonly used solvent for the recrystallization of benzophenone compounds. rsc.org The selection of the optimal recrystallization solvent or solvent pair is determined empirically to maximize the yield and purity of the final product. The purity is often confirmed by measuring the melting point of the crystals and by spectroscopic analysis.

Elucidation of Chemical Reactivity and Transformation Mechanisms of 4 Bromo 3 ,5 Difluorobenzophenone

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the phenyl ring represents a primary site for nucleophilic substitution, a cornerstone of modern synthetic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

Investigation of Nucleophilic Attack on Halogenated Aromatic Systems

Nucleophilic aromatic substitution (SNA_r) on aryl halides like 4-Bromo-3',5'-difluorobenzophenone typically proceeds through a bimolecular mechanism involving the formation of a transient, negatively charged Meisenheimer complex. The rate of this reaction is significantly influenced by the nature of the nucleophile and the electronic properties of the aromatic ring. The presence of electron-withdrawing groups, such as the carbonyl and fluorine atoms in this molecule, activates the ring towards nucleophilic attack by stabilizing the intermediate complex.

However, a critical consideration in polyhalogenated aromatic systems is the relative reactivity of the different halogen substituents. In the case of this compound, the fluorine atoms on the second aromatic ring are also susceptible to nucleophilic displacement. In many instances of nucleophilic attack on polyfluorohalobenzenes, fluorine is displaced more readily than bromine or chlorine. nih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic.

Comparative Reactivity with Other Halogenated Benzophenones

The reactivity of this compound in nucleophilic substitution reactions can be compared to other halogenated benzophenones. For instance, in 4,4'-dichlorobenzophenone, the chlorine atoms are the primary sites for substitution. In contrast, the presence of both bromine and fluorine in this compound introduces a competitive scenario. The outcome of a nucleophilic substitution reaction will largely depend on the reaction conditions and the nature of the nucleophile. Strong, hard nucleophiles may favor substitution at the more polarized C-F bonds, while softer nucleophiles might preferentially react at the C-Br bond, which is a better leaving group.

Carbonyl Group Reactivity: Reduction and Oxidation Pathways

The central ketone functionality is another key reactive site in this compound, allowing for a range of reductive and oxidative transformations.

Reduction of the Ketone Functionality

The carbonyl group of benzophenones can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent can influence the selectivity of the reaction, particularly when other reducible functional groups are present.

Reducing AgentProductNotes
Sodium borohydride (B1222165) (NaBH₄)(4-Bromophenyl)(3,5-difluorophenyl)methanolA mild and selective reagent for the reduction of ketones and aldehydes.
Lithium aluminum hydride (LiAlH₄)(4-Bromophenyl)(3,5-difluorophenyl)methanolA powerful reducing agent, capable of reducing a wider range of functional groups.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)(4-Bromophenyl)(3,5-difluorophenyl)methanolCan also lead to the reduction of the aromatic rings or cleavage of the C-Br bond under harsh conditions.

Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished through methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions.

Oxidative Transformations of Aromatic Rings in Benzophenone (B1666685) Derivatives

While the carbonyl group itself is in a high oxidation state, the aromatic rings of benzophenone derivatives can undergo oxidative transformations. However, these reactions are generally less common and require strong oxidizing agents. Under forcing conditions, oxidation can lead to the degradation of the aromatic rings. A more synthetically relevant oxidative process is the Baeyer-Villiger oxidation, where the ketone is converted to an ester using a peroxy acid. In the case of this compound, this reaction would likely result in the formation of either 4-bromophenyl 3,5-difluorobenzoate or 3,5-difluorophenyl 4-bromobenzoate, depending on the migratory aptitude of the substituted phenyl groups.

Cross-Coupling and Coupling Reactions Involving Aryl Halides

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules. These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a versatile method for forming biaryl compounds. The Suzuki coupling of this compound with an arylboronic acid would yield a triaryl-substituted benzophenone. Studies on similar substrates like 4-bromobenzophenone (B181533) have shown that the reaction proceeds efficiently with various boronic acids. mdpi.comresearchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond. organic-chemistry.orgbeilstein-journals.org This reaction is typically carried out in the presence of a palladium catalyst and a base. The reaction of this compound with an alkene, such as styrene, would result in a stilbene-like derivative of difluorobenzophenone.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orglibretexts.org This reaction provides a direct route to synthesize arylamines from this compound. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich ligands often giving the best results. nih.gov

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃Triaryl-substituted benzophenone
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃NAlkenyl-substituted difluorobenzophenone
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOtBuArylamine-substituted difluorobenzophenone

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds, typically catalyzed by a palladium complex. ikm.org.mymdpi.com In the context of this compound, the primary site for this reaction is the carbon-bromine bond, which is significantly more reactive than the carbon-fluorine bonds under typical Suzuki-Miyaura conditions.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar substrates, such as 4-bromobenzophenone and 4-bromoacetophenone, provides valuable insights. ikm.org.mymdpi.comresearchgate.net For instance, the Suzuki-Miyaura reaction of 4-bromobenzophenone with phenylboronic acid has been successfully carried out using various palladium-based catalytic systems. mdpi.comresearchgate.net

A typical reaction would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table is a generalized representation based on reactions with similar substrates.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High ikm.org.my
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane110High nih.gov
3Pd/C (5)NoneNa₂CO₃Ethanol/H₂O80Good ikm.org.my

The reaction mechanism proceeds through a well-established catalytic cycle involving the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. A potential side reaction in the case of this compound could be hydrodebromination, a process where the bromine atom is replaced by a hydrogen atom. mdpi.com

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the C-Br bond in this compound is the expected reactive site for this transformation.

The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has significantly expanded the scope and efficiency of this reaction. wikipedia.orglibretexts.org These catalysts facilitate the coupling of a wide range of amines with aryl halides, including those with challenging steric hindrance or electronic properties. organic-chemistry.org

For this compound, the Buchwald-Hartwig amination would enable the introduction of a variety of nitrogen-containing functional groups. The choice of ligand is critical to the success of the reaction, with ligands like XPhos, SPhos, and BINAP being commonly employed. nih.govlibretexts.orgchemspider.com

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table is a generalized representation based on reactions with similar substrates.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Reference
1Pd₂(dba)₃XPhosNaOt-BuToluene100 nih.gov
2Pd(OAc)₂BINAPCs₂CO₃Dioxane110 chemspider.com
3[(CyPF-tBu)PdCl₂]-K₃PO₄t-BuOH80 organic-chemistry.org

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) species. wikipedia.org

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the well-established Suzuki-Miyaura and Buchwald-Hartwig reactions, the this compound scaffold can potentially undergo other transition metal-catalyzed transformations. These reactions could target either the C-Br bond or, under specific conditions, the C-F bonds.

Nickel-catalyzed cross-coupling reactions, for instance, have emerged as a powerful alternative to palladium-based systems, often offering different reactivity and selectivity. researchgate.net Nickel catalysts can be particularly effective for the coupling of aryl halides with a variety of partners, including organozinc reagents (Negishi coupling) and organomagnesium reagents (Kumada coupling).

Furthermore, recent advancements in catalysis have enabled the functionalization of C-F bonds, although this remains a more challenging transformation due to the high strength of the C-F bond. baranlab.orgrsc.org Transition metal complexes, particularly those of nickel, rhodium, and palladium, have been shown to mediate the cleavage of C-F bonds, opening up new avenues for the derivatization of fluorinated aromatics. rsc.orgresearchgate.netrsc.org For this compound, a selective C-F bond functionalization would require carefully designed catalytic systems that can differentiate between the C-F and C-H bonds on the difluorinated ring.

C-H and C-F Bond Activation Studies in Fluorinated Benzophenones

The presence of fluorine atoms on one of the aromatic rings of this compound makes it an interesting substrate for studying the chemoselective activation of C-H and C-F bonds.

Chemoselective Bond Cleavage and Activation

The competition between C-H and C-F bond activation is a central theme in the organometallic chemistry of fluoroaromatics. researchgate.netcore.ac.uk The outcome of this competition is influenced by several factors, including the metal center, the ligands, and the specific substitution pattern of the fluoroarene. researchgate.net

In the case of this compound, the difluorinated ring presents two types of bonds for potential activation: C-H bonds and C-F bonds. Generally, C-F bond activation is thermodynamically favored but often kinetically slower than C-H bond activation. core.ac.uk The presence of ortho-fluorine substituents can direct C-H activation to the position between them. researchgate.net However, in this compound, the fluorine atoms are in the meta positions relative to each other, which may influence the regioselectivity of C-H activation.

Recent research has highlighted methods for achieving chemoselective C-F bond cleavage. chemrxiv.org For instance, photocatalytic methods employing zirconocene (B1252598) and photoredox catalysis have been developed for the defluorination of α-fluorocarbonyl compounds, a strategy that relies on the bond dissociation energy rather than the reduction potential of the molecule. chemrxiv.org Such approaches could potentially be adapted for the selective functionalization of the C-F bonds in this compound.

Mechanistic Insights into Organometallic Reactions with Fluoroarenes

The interaction of transition metal complexes with fluoroarenes typically begins with the formation of an η²-arene complex. researchgate.net From this intermediate, the reaction can proceed via either oxidative addition of a C-F bond to form a metal-fluoride complex or oxidative addition of a C-H bond to yield a metal-hydride complex. researchgate.net

Computational and experimental studies have shown that the relative energies of the transition states for C-F and C-H activation determine the reaction pathway. core.ac.uk For many late transition metals (d⁶-d¹⁰), C-H activation is often kinetically preferred, while the thermodynamic product is the more stable metal-fluoride species. researchgate.netcore.ac.uk

The fluorine substituents themselves play a crucial role in modulating the energetics of these activation processes. researchgate.net Their strong electron-withdrawing nature can influence the acidity of adjacent C-H bonds and the strength of the C-F bonds. In the context of this compound, understanding these electronic effects is key to predicting its reactivity in organometallic transformations. For example, the ortho-directing effect of fluorine substituents in C-H activation is a well-documented phenomenon that could be leveraged for selective functionalization. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H and ¹³C NMR Analyses

High-resolution ¹H and ¹³C NMR data are fundamental for the initial structural verification of 4-Bromo-3',5'-difluorobenzophenone. In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would confirm the substitution pattern on the two aromatic rings. The protons on the 3',5'-difluorophenyl ring are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms. The protons on the 4-bromophenyl ring would exhibit a characteristic AA'BB' system.

In ¹³C NMR spectroscopy, the number of distinct carbon signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift. The carbon atoms attached to the bromine and fluorine atoms would also show characteristic chemical shifts, and the C-F couplings would be observable in the ¹³C spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-2', H-6'~7.3-7.5Triplet of doublets (td)J(H,F) ~ 6-8, J(H,H) ~ 2-3
H-4'~7.1-7.3Triplet (t)J(H,F) ~ 8-10
H-2, H-6~7.6-7.8Doublet (d)J(H,H) ~ 8-9
H-3, H-5~7.5-7.7Doublet (d)J(H,H) ~ 8-9

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C=O~194-196-
C-1'~140-142Triplet
C-2', C-6'~110-112Doublet
C-3', C-5'~162-164Doublet of triplets
C-4'~108-110Triplet
C-1~135-137-
C-2, C-6~131-133-
C-3, C-5~130-132-
C-4~127-129-

Note: The predicted data above is based on analogous compounds and theoretical calculations. Actual experimental values may vary.

2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the correlations between adjacent protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the carbonyl group and between the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching1650-1670
C-F (Aryl fluoride)Stretching1100-1300
C-Br (Aryl bromide)Stretching500-600
C-H (Aromatic)Stretching3000-3100
C=C (Aromatic)Stretching1450-1600

The strong absorption band in the region of 1650-1670 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The presence of strong bands in the 1100-1300 cm⁻¹ region would confirm the C-F bonds, and a band in the lower frequency region (500-600 cm⁻¹) would correspond to the C-Br stretching vibration.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₇BrF₂O), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio) Possible Fragment Ion
296/298[M]⁺ (Molecular ion)
183/185[BrC₆H₄CO]⁺
141[F₂C₆H₃CO]⁺
155/157[BrC₆H₄]⁺
113[F₂C₆H₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths with high molar absorptivity, arise from the aromatic rings and the carbonyl group. The n → π* transition of the carbonyl group would appear as a weaker absorption band at a longer wavelength. The substitution pattern on the aromatic rings will influence the exact positions and intensities of these absorption maxima.

Theoretical and Computational Chemistry Approaches to 4 Bromo 3 ,5 Difluorobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Bromo-3',5'-difluorobenzophenone, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its electronic characteristics and predicting its chemical behavior. chemrxiv.orgbhu.ac.in

Prediction of Reaction Energetics and Transition States

DFT calculations are pivotal in predicting the energetics of chemical reactions involving this compound. By calculating the total electronic energy of reactants, products, and transition states, the activation energies and reaction enthalpies can be determined. This allows for the theoretical assessment of reaction feasibility and the elucidation of reaction mechanisms. For instance, in nucleophilic substitution reactions, DFT can model the approach of a nucleophile to the carbonyl carbon or the aromatic rings, identifying the most likely pathways and the structures of the high-energy transition states.

A hypothetical reaction coordinate for a nucleophilic attack on the carbonyl carbon of this compound could be mapped out, revealing the energy barriers for the formation of a tetrahedral intermediate. The presence of electron-withdrawing fluorine atoms on one phenyl ring and a bromine atom on the other would significantly influence the electrophilicity of the carbonyl carbon and the stability of intermediates, which can be quantified through these calculations.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. chemrxiv.org For this compound, the distribution and energies of these orbitals, calculated using DFT, dictate its behavior as an electrophile or nucleophile.

The HOMO is typically localized on the electron-rich parts of the molecule, which would include the phenyl ring containing the bromine atom, while the LUMO is expected to be centered on the electron-deficient regions, particularly the carbonyl group and the difluorinated phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a smaller gap suggests higher reactivity. chemrxiv.org

The electron density distribution, also obtainable from DFT, provides a visual representation of the electronic landscape of the molecule. In this compound, the electronegative fluorine and oxygen atoms would lead to regions of high electron density, while the carbonyl carbon and the attached aromatic carbons would be relatively electron-deficient. This distribution is key to predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Hypothetical Data)

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates the energy required to remove an electron.
LUMO Energy-1.5 eVIndicates the energy released when an electron is added.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and stability of the molecule.

Molecular Dynamics Simulations for Conformational Analysis of Benzophenone (B1666685) Derivatives

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For benzophenone derivatives, MD simulations are invaluable for exploring their conformational landscape. The two phenyl rings in benzophenones are not coplanar and can rotate around the single bonds connecting them to the carbonyl carbon. The preferred conformation is a result of the balance between steric hindrance and electronic effects.

In the case of this compound, MD simulations, often employing force fields like AMBER or CHARMM, can track the torsional angles of the phenyl rings over time, revealing the most stable, low-energy conformations. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions influence the conformational preferences. The results of such simulations would likely show a non-planar "propeller-like" conformation to be the most stable, minimizing the steric clash between the ortho hydrogens and the substituents on the rings.

In Silico Studies of Molecular Interactions and Structural Distortions

In silico studies, encompassing methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM), are essential for understanding how this compound interacts with other molecules, such as biological macromolecules or solvent molecules. nih.govnih.gov These interactions can lead to structural distortions in the benzophenone derivative.

Molecular docking simulations could be used to predict the binding mode of this compound within the active site of an enzyme, for example. These simulations would reveal potential hydrogen bonds, halogen bonds (involving the bromine atom), and other non-covalent interactions that stabilize the complex. mdpi.com The presence of the halogen atoms can lead to specific and directional interactions that are of increasing interest in drug design. nih.gov

QM/MM simulations, which treat a small, critical region of the system with high-level quantum mechanics and the rest with faster molecular mechanics, can provide a more accurate picture of the electronic and structural changes that occur upon binding. For instance, the polarization of the carbonyl bond in this compound could be significantly altered upon interaction with a polar active site residue, which would be captured by the QM part of the calculation.

Quantum Chemical Characterization of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, methods like Time-Dependent DFT (TD-DFT) and Gauge-Independent Atomic Orbital (GIAO) calculations can provide theoretical spectra that aid in the analysis of experimental data. scribd.comnih.gov

TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). scribd.com The substitution pattern on the phenyl rings will significantly influence these transitions.

Calculations of vibrational frequencies using DFT can generate a theoretical infrared (IR) spectrum. nih.gov By comparing the calculated spectrum with the experimental one, specific vibrational modes, such as the C=O stretch and the C-Br and C-F stretches, can be assigned with confidence.

The GIAO method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical ¹H, ¹³C, and ¹⁹F NMR spectra for this compound can be calculated and compared to experimental data to confirm the molecular structure and assignment of resonances.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

Spectroscopic TechniquePredicted ParameterPredicted Value
UV-Vis (TD-DFT)λmax (n→π)~340 nm
λmax (π→π)~260 nm
IR (DFT)C=O Stretch~1660 cm⁻¹
C-Br Stretch~650 cm⁻¹
C-F Stretch~1150 cm⁻¹
¹³C NMR (GIAO)Carbonyl Carbon~195 ppm

Advanced Applications and Research Directions for 4 Bromo 3 ,5 Difluorobenzophenone As a Chemical Precursor

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 4-Bromo-3',5'-difluorobenzophenone offers orthogonal reactivity, allowing for selective functionalization at different positions of the molecule. The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govwikipedia.orgikm.org.myorganic-chemistry.orgnih.govlibretexts.orgresearchgate.netarkat-usa.org

For instance, the bromine atom can be readily substituted with a variety of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, a reaction widely employed for the synthesis of biaryl compounds. ikm.org.mylibretexts.orgresearchgate.net Similarly, the Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, opening pathways to a vast chemical space of novel derivatives. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgnih.gov The general mechanisms for these transformations are well-established and highlight the versatility of the bromo-substituent.

Conversely, the electron-withdrawing nature of the fluorine atoms and the ketone group activates the difluorophenyl ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net This allows for the displacement of the fluorine atoms by various nucleophiles, such as phenols, thiols, and amines, to create ether, thioether, and amine linkages. This dual reactivity makes this compound a powerful tool for the convergent synthesis of complex molecular architectures.

Precursor in Materials Science Research

The intrinsic properties of the benzophenone (B1666685) core, combined with the tunability offered by its halogen substituents, make this compound a promising precursor in materials science.

Benzophenone derivatives are gaining considerable attention in the field of OLEDs due to their electronic properties and synthetic accessibility. researchgate.netresearchgate.netnih.govmdpi.com The benzophenone core can act as an electron-accepting unit, which, when combined with suitable electron-donating moieties, can lead to the formation of materials with intramolecular charge transfer (ICT) characteristics. nih.govmdpi.com These donor-acceptor (D-A) type molecules are crucial for the development of thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. researchgate.netnih.gov

While direct studies on this compound in OLEDs are not widely reported, its structure is highly conducive to the synthesis of such materials. The bromo position can be functionalized with electron-donating groups like carbazoles or phenoxazines via Buchwald-Hartwig amination. mdpi.com The fluorine atoms can either be retained to tune the electronic properties of the final molecule or be substituted to introduce other functional groups. The high triplet energy of the benzophenone core is also a desirable feature for host materials in phosphorescent OLEDs (PhOLEDs). researchgate.netnih.govmdpi.com

Table 1: Properties of Benzophenone-Based Host Materials for TADF OLEDs (Data based on analogous compounds)

MaterialTd (°C)Tg (°C)HOMO (eV)LUMO (eV)
HB127790-5.8-2.5
HB2320110-5.9-2.6
HB5497187-6.1-2.7
HB6450155-6.0-2.6

Td = Decomposition Temperature, Tg = Glass Transition Temperature, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. Data extracted from a review on benzophenone-based derivatives for OLEDs and represents properties of analogous host materials. mdpi.com

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional thermal stability, mechanical strength, and chemical resistance. sysrevpharm.orglidsen.comwright.edustartus-insights.comnih.govpolymer-search.comgoogle.comemergenresearch.com The synthesis of PEEK and its analogues often involves the nucleophilic aromatic substitution polycondensation of a bisphenol with an activated dihalo-benzophenone monomer. sysrevpharm.orgwright.edunih.gov 4,4'-Difluorobenzophenone (B49673) is a commonly used monomer in this process. sysrevpharm.orgnih.govgoogle.com

By analogy, this compound could be a valuable co-monomer in the synthesis of modified PEEK polymers. The two fluorine atoms can participate in the polymerization with a bisphenol, while the bromine atom remains as a pendant functional group on the polymer backbone. This pendant bromo group can then be used for post-polymerization modification, allowing for the introduction of various functionalities to tailor the properties of the PEEK polymer, such as solubility, flame retardancy, or biocompatibility. The introduction of such a co-monomer could also disrupt the crystallinity of the polymer, potentially improving its processability. wright.edu

The design of novel optoelectronic materials often relies on the precise control of molecular structure to achieve desired electronic and photophysical properties. The difluorinated benzophenone core in this compound can influence the electronic structure of its derivatives. Fluorination is a known strategy to lower the HOMO and LUMO energy levels of organic semiconductors, which can be beneficial for charge injection and transport in electronic devices. aps.org

Structure-Reactivity Correlations in Derivative Design for Chemical Applications

The design of new chemical entities based on this compound is guided by the understanding of its structure-reactivity relationships. The reactivity of the C-Br bond in Suzuki-Miyaura or Buchwald-Hartwig reactions is influenced by the choice of catalyst, ligands, and reaction conditions. ikm.org.myorganic-chemistry.org Similarly, the SNAr of the fluorine atoms is dependent on the strength of the nucleophile and the reaction temperature. masterorganicchemistry.comlibretexts.orgresearchgate.net

The electronic effects of the substituents play a crucial role. The electron-withdrawing nature of the ketone and fluorine atoms enhances the electrophilicity of the difluorophenyl ring, facilitating nucleophilic attack. masterorganicchemistry.comlibretexts.org At the same time, these groups can influence the reactivity of the C-Br bond in oxidative addition to a palladium(0) catalyst. A systematic study of these correlations would enable chemists to selectively perform reactions at either site, leading to a more efficient and controlled synthesis of complex derivatives.

Table 2: Common Cross-Coupling and Nucleophilic Substitution Reactions

Reaction TypeReagents/CatalystsBond FormedKey Feature
Suzuki-Miyaura CouplingPd catalyst, base, boronic acidC-CForms biaryl structures. ikm.org.mylibretexts.orgresearchgate.net
Buchwald-Hartwig AminationPd catalyst, base, amineC-NIntroduces amine functionalities. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org
Nucleophilic Aromatic SubstitutionNucleophile (e.g., phenoxide)C-O, C-S, C-NActivated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.orgresearchgate.net

Future Research Avenues and Synthetic Challenges for Halogenated Benzophenones

The potential of this compound as a chemical precursor opens up several avenues for future research. One promising direction is its use in the synthesis of novel pharmaceutical scaffolds. The benzophenone core is present in some biologically active molecules, and the ability to introduce diverse substituents could lead to the discovery of new drug candidates. nih.gov

In materials science, the systematic investigation of its derivatives in OLEDs and OPVs is warranted. researchgate.netresearchgate.netnih.govmdpi.com Tailoring the donor-acceptor architecture using this precursor could lead to high-performance materials. Furthermore, the development of new high-performance polymers based on this monomer could yield materials with unique properties for specialized applications. lidsen.comstartus-insights.compolymer-search.comresolvemass.ca

A significant synthetic challenge lies in the selective functionalization of the molecule, especially when multiple reactive sites are present in the coupling partners. Developing catalytic systems with high selectivity will be crucial. Another challenge is the scale-up of syntheses involving this precursor, which will require robust and efficient reaction protocols. Overcoming these challenges will unlock the full potential of this compound as a versatile building block in both academic and industrial research.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-3',5'-difluorobenzophenone?

  • Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (NAS) using bromine or brominating agents (e.g., NBS) on a fluorinated benzophenone precursor. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures ~80–120°C) must be optimized to avoid over-bromination. Purification via column chromatography with hexane/ethyl acetate gradients is typical. Reference halogenation protocols for structurally similar compounds (e.g., 2-Amino-4-bromo-3,5-difluorobenzoic acid) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and coupling patterns from fluorine substituents.
  • FT-IR: Confirm ketone (C=O stretch ~1650–1700 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) and isotopic patterns for Br/F.
  • Cross-reference with NIST databases for analogous bromo-fluorobenzophenones .

Q. What safety protocols are essential during handling?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store at 0–6°C in airtight containers. Dispose via halogenated waste streams. Protocols align with safety guidelines for brominated/fluorinated aromatics .

Advanced Research Questions

Q. How can this compound be utilized in designing thermotropic liquid crystalline polymers?

  • Methodological Answer: Incorporate this compound as a monomer in poly(aryl ether ketone)s via NAS with biphenol derivatives. Optimize copolymer ratios (e.g., 50–70 mol% biphenol) to achieve liquid crystallinity. Characterize thermal transitions using DSC (Tg ~150–200°C) and polarized optical microscopy for birefringence .

Q. What strategies resolve contradictory reactivity data in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer: Systematically test:

  • Catalysts: Pd(PPh₃)₄ vs. PdCl₂(dppf).
  • Bases: K₂CO₃ (polar aprotic solvents) vs. CsF (non-polar solvents).
  • Ligands: Biphenyl phosphines for steric bulk.
    Monitor reaction progress via TLC/GC-MS and isolate intermediates to identify side reactions (e.g., debromination) .

Q. How do substituent positions influence bioactivity in related bromo-fluorobenzophenones?

  • Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., varying Br/F positions) and testing against targets (e.g., enzyme inhibition assays). For example, ethyl 2-amino-4-bromo-3,5-difluorobenzoate shows enzyme modulation, while positional isomers may lack activity. Use molecular docking to predict binding interactions .

Q. What analytical approaches address discrepancies in thermal stability data for derived polymers?

  • Methodological Answer: Perform thermogravimetric analysis (TGA) under N₂ to assess decomposition thresholds. Compare DSC data for glass transition (Tg) and melt transitions. Conflicting data may arise from moisture absorption or incomplete polymerization—pre-dry samples and validate via GPC for molecular weight consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.